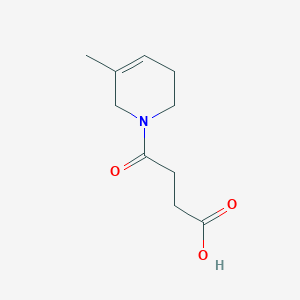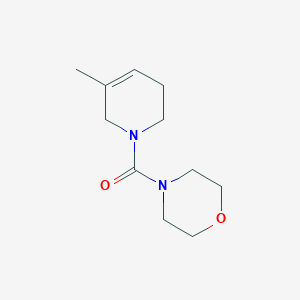![molecular formula C13H13FN2O4S B6633496 (1R,3S)-3-[(3-cyano-4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633496.png)
(1R,3S)-3-[(3-cyano-4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3S)-3-[(3-cyano-4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid, also known as CFTR modulator, is a chemical compound that has been extensively studied for its potential therapeutic effects in treating cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems, and is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. CFTR modulators have been developed to target the underlying genetic defect in CF and improve the function of the CFTR protein.
Wirkmechanismus
(1R,3S)-3-[(3-cyano-4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid works by binding to specific sites on the (1R,3S)-3-[(3-cyano-4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid protein and improving its function. The exact mechanism of action is complex and not fully understood, but it involves the regulation of ion transport across cell membranes and the stabilization of the (1R,3S)-3-[(3-cyano-4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid protein.
Biochemical and Physiological Effects:
(1R,3S)-3-[(3-cyano-4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid modulators, including (1R,3S)-3-[(3-cyano-4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid, have been shown to improve the function of the (1R,3S)-3-[(3-cyano-4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid protein and reduce the symptoms of CF. These compounds have been shown to increase the transport of chloride ions across cell membranes, which helps to maintain the hydration of mucus in the lungs and reduce the risk of pulmonary infections. (1R,3S)-3-[(3-cyano-4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid modulators have also been shown to improve pancreatic function, reduce gastrointestinal symptoms, and improve fertility in people with CF.
Vorteile Und Einschränkungen Für Laborexperimente
(1R,3S)-3-[(3-cyano-4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid modulators, including (1R,3S)-3-[(3-cyano-4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid, have several advantages and limitations for lab experiments. These compounds are highly specific and target specific mutations in the (1R,3S)-3-[(3-cyano-4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid gene, which allows for precise testing of their effects on (1R,3S)-3-[(3-cyano-4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid function. However, (1R,3S)-3-[(3-cyano-4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid modulators can be difficult to synthesize and purify, which can limit their availability for research purposes. Additionally, the complex mechanism of action of (1R,3S)-3-[(3-cyano-4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid modulators can make it challenging to interpret their effects in lab experiments.
Zukünftige Richtungen
There are several future directions for research on (1R,3S)-3-[(3-cyano-4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid modulators, including (1R,3S)-3-[(3-cyano-4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid. One area of focus is the development of new (1R,3S)-3-[(3-cyano-4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid modulators that can target a broader range of (1R,3S)-3-[(3-cyano-4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid mutations and improve the function of the (1R,3S)-3-[(3-cyano-4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid protein in more people with CF. Another area of focus is the optimization of (1R,3S)-3-[(3-cyano-4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid modulators for use in combination therapies, which can improve their efficacy and reduce the risk of drug resistance. Additionally, there is ongoing research on the long-term safety and efficacy of (1R,3S)-3-[(3-cyano-4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid modulators, as well as their potential use in other diseases that involve ion transport across cell membranes.
Synthesemethoden
The synthesis of (1R,3S)-3-[(3-cyano-4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid involves several steps, including the preparation of intermediate compounds and the use of various reagents and solvents. The exact details of the synthesis method are proprietary and not publicly available.
Wissenschaftliche Forschungsanwendungen
(1R,3S)-3-[(3-cyano-4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid modulators have been extensively studied in preclinical and clinical trials for their potential therapeutic effects in CF. These compounds work by targeting specific mutations in the (1R,3S)-3-[(3-cyano-4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid gene and improving the function of the (1R,3S)-3-[(3-cyano-4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid protein, which regulates the transport of ions and water across cell membranes. (1R,3S)-3-[(3-cyano-4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid modulators have been shown to improve lung function, reduce pulmonary exacerbations, and improve quality of life in people with CF. Several (1R,3S)-3-[(3-cyano-4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid modulators, including (1R,3S)-3-[(3-cyano-4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid, have been approved by regulatory agencies for the treatment of CF.
Eigenschaften
IUPAC Name |
(1R,3S)-3-[(3-cyano-4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O4S/c14-12-4-3-11(6-9(12)7-15)21(19,20)16-10-2-1-8(5-10)13(17)18/h3-4,6,8,10,16H,1-2,5H2,(H,17,18)/t8-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVMKYPFESBUQX-SCZZXKLOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3S)-3-[(3-cyano-4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-sulfamoylthiophen-2-yl)-N-[1-(trifluoromethyl)cyclopropyl]acetamide](/img/structure/B6633426.png)
![1-[1-(Oxan-4-yl)triazol-4-yl]butan-1-amine](/img/structure/B6633431.png)
![N-[2-(2-methoxyphenyl)ethyl]-3,3-dimethylpiperidine-2-carboxamide](/img/structure/B6633445.png)
![(2S)-2-amino-N-[2,2-dimethyl-3-(methylamino)-3-oxopropyl]-3,3-dimethylbutanamide](/img/structure/B6633448.png)
![5-[(3R)-3-hydroxypyrrolidin-1-yl]sulfonylthiophene-2-carbonitrile](/img/structure/B6633450.png)
![1-[1-(1H-1,2,4-triazol-5-yl)ethylcarbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B6633457.png)
![3-[(6-Bromo-1,3-benzothiazol-2-yl)amino]-2,2-dimethylpropanamide](/img/structure/B6633463.png)
![2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide](/img/structure/B6633464.png)
![2-[3-[(1,3-Dimethylindol-2-yl)methylamino]propoxy]ethanol](/img/structure/B6633467.png)




![(1R,3S)-3-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)cyclopentane-1-carboxylic acid](/img/structure/B6633495.png)